N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves a multi-step process. The general synthetic route includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further derivatization to introduce the pyrimido ring and the methoxyphenyl group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzimidazole core.
Scientific Research Applications
N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in various in vitro studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Known for its antimicrobial activity.
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: Exhibits anti-inflammatory properties.
Binimetinib: An anticancer drug used for BRAF mutated melanoma.
N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique combination of the pyrimido and benzimidazole rings, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-12-8-6-11(7-9-12)19-17(24)15-10-16(23)21-18-20-13-4-2-3-5-14(13)22(15)18/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,23) |
InChI Key |
QKQBFGOTUDUJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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